Product packaging for Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate(Cat. No.:CAS No. 29707-99-1; 7498-85-3)

Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate

Cat. No.: B2596202
CAS No.: 29707-99-1; 7498-85-3
M. Wt: 251.285
InChI Key: LKIMUVKEQPRZFV-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate (CAS 7498-85-3) is a versatile chemical building block with demonstrated utility in advanced sensing and agricultural chemistry. Recent research highlights its role as a highly sensitive and selective fluorescence "turn-off" chemodosimeter for detecting poisonous hydrazine hydrate and its vapour, achieving an exceptional limit of detection (LOD) of 3.077 nM . This compound enables the development of quick, real-time, and cost-effective detection methods, including paper strips and spray analysis, for on-site environmental monitoring . Furthermore, derivatives based on the cyanoacrylate scaffold, containing naphthalene groups, exhibit significant antifungal activity . One such derivative demonstrated an inhibition rate of 98.46% against the plant pathogenic fungus Fusarium graminearum , with activity comparable to the positive control phenamacril . The mechanism is linked to disruption of cell membrane permeability and interaction with the myosin-5 protein, suggesting potential as a lead compound for novel fungicide development . Additionally, this compound serves as a key precursor in synthesizing heterocyclic compounds and biopolymer conjugates for investigative anticancer research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO2 B2596202 Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate CAS No. 29707-99-1; 7498-85-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-2-cyano-3-naphthalen-1-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-19-16(18)14(11-17)10-13-8-5-7-12-6-3-4-9-15(12)13/h3-10H,2H2,1H3/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIMUVKEQPRZFV-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7498-85-3
Record name ETHYL ALPHA-CYANO-1-NAPHTHALENEACRYLATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes and Reaction Conditions

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an active methylene (B1212753) compound, in this case, ethyl cyanoacetate (B8463686), with a carbonyl compound, 1-naphthaldehyde (B104281), typically in the presence of a basic catalyst.

Knoevenagel Condensation Approaches

The classical approach to the synthesis of Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate involves the condensation of 1-naphthaldehyde with ethyl cyanoacetate using a basic catalyst. Piperidine (B6355638) is a commonly employed catalyst for this transformation. The reaction is typically carried out in a solvent such as ethanol (B145695) at room temperature. A study on a similar compound, (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, utilized piperidine in ethanol at room temperature for 8 hours, achieving a quantitative yield. While specific conditions for the naphthalenyl derivative may vary, this provides a foundational method.

The general reaction scheme is as follows:

Scheme 1: General Knoevenagel condensation for the synthesis of this compound.

Advanced Catalyst Systems and Reaction Media in Synthesis

To improve reaction rates and yields, various advanced catalyst systems and reaction media have been explored for the Knoevenagel condensation. While specific data for this compound is not abundant, research on related structures provides insights into effective systems. Catalysts such as ammonium (B1175870) acetate (B1210297) have been shown to be effective, particularly in solvent-free or microwave-assisted conditions. The choice of solvent can also significantly impact the reaction, with polar solvents generally favoring the condensation.

Novel Approaches and Reaction Optimization Strategies

In line with the principles of green chemistry and process optimization, several novel techniques have been applied to the synthesis of ethyl cyanoacrylate derivatives, which are applicable to the synthesis of the title compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates. For the Knoevenagel condensation, microwave irradiation has been shown to dramatically reduce reaction times and often improves yields. A study on the microwave-assisted, solvent-free synthesis of various α-cyanoacrylates using ammonium acetate as a catalyst reported the completion of reactions within 20-60 seconds with excellent yields. hstu.ac.bd An equimolar mixture of the aromatic aldehyde and ethyl cyanoacetate is mixed with a catalytic amount of ammonium acetate and irradiated. hstu.ac.bd This method offers a rapid and efficient route to compounds like this compound.

ReactantsCatalystReaction ConditionsReaction TimeYield
Aromatic Aldehydes, Ethyl CyanoacetateAmmonium AcetateSolvent-free, Microwave Irradiation (300 W)50-120 sHigh

Ultrasound Irradiation in Synthetic Pathways

Ultrasound irradiation is another green chemistry technique that can enhance the rate of chemical reactions through acoustic cavitation. While specific studies on the ultrasound-assisted synthesis of this compound are limited, the application of ultrasound in Knoevenagel condensations has been documented to improve yields and shorten reaction times.

Solvent-Free or Green Chemistry Methodologies

Solvent-free synthesis, often coupled with microwave or ultrasound irradiation, represents a significant advancement in green chemistry. The Knoevenagel condensation is particularly well-suited for solvent-free conditions. As mentioned, the use of a catalytic amount of ammonium acetate under solvent-free microwave irradiation provides a clean, fast, and high-yielding method for the synthesis of ethyl cyanoacrylate derivatives. hstu.ac.bd This approach minimizes waste and avoids the use of potentially hazardous organic solvents, making it an environmentally friendly alternative to traditional methods.

MethodologyKey AdvantagesTypical Catalysts
Microwave-Assisted SynthesisRapid reaction times, often higher yieldsAmmonium Acetate, Piperidine
Ultrasound IrradiationEnhanced reaction rates, milder conditions-
Solvent-Free SynthesisEnvironmentally friendly, reduced wasteAmmonium Acetate

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound is predominantly achieved through the Knoevenagel condensation. A deeper understanding of the reaction mechanism, including the transition state, kinetics, and thermodynamics, is crucial for optimizing reaction conditions and predicting the formation of analogues.

Transition State Analysis in Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition-elimination reaction. In the case of this compound, the reaction proceeds between 1-naphthaldehyde and ethyl 2-cyanoacetate, typically in the presence of a basic catalyst.

The mechanism involves the deprotonation of the α-carbon of ethyl 2-cyanoacetate by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-naphthaldehyde. This results in the formation of a tetrahedral intermediate. The subsequent protonation of the alkoxide and dehydration leads to the final product.

Computational studies, particularly Density Functional Theory (DFT), have been employed to investigate the transition states of similar Knoevenagel condensations. These studies suggest that the rate-determining step can vary depending on the specific reactants and catalysts. For the reaction involving benzaldehyde (B42025) and ethyl cyanoacetate, it has been proposed that the catalyst plays a crucial role in stabilizing the transition state of the initial nucleophilic attack. The transition state is characterized by the partial formation of the new carbon-carbon bond and the localization of negative charge on the oxygen atom of the carbonyl group. The geometry of the transition state is crucial in determining the stereochemical outcome of the reaction, generally favoring the formation of the more stable E-isomer.

Reaction Kinetics and Thermodynamics of Formation

The kinetics of the Knoevenagel condensation are influenced by several factors, including the nature of the catalyst, the solvent, and the electronic properties of the aldehyde. The use of a more basic catalyst generally leads to a faster reaction rate due to an increased concentration of the reactive carbanion. However, excessively strong bases can lead to side reactions.

Derivatization and Analog Synthesis Strategies

The structural framework of this compound offers multiple sites for modification, allowing for the synthesis of a wide array of analogues with potentially diverse chemical and physical properties.

Synthesis of Substituted Aryl and Heteroaryl Analogues

A common derivatization strategy involves replacing the 1-naphthalenyl group with other substituted aryl and heteroaryl moieties. This is typically achieved by employing different aldehydes in the Knoevenagel condensation with ethyl 2-cyanoacetate. This approach allows for the systematic investigation of structure-activity relationships by varying the electronic and steric properties of the aromatic ring.

Aldehyde ReactantProduct
BenzaldehydeEthyl 2-cyano-3-phenylacrylate
4-MethoxybenzaldehydeEthyl 2-cyano-3-(4-methoxyphenyl)acrylate
4-NitrobenzaldehydeEthyl 2-cyano-3-(4-nitrophenyl)acrylate
Thiophene-2-carboxaldehydeEthyl 2-cyano-3-(thiophen-2-yl)acrylate
Pyrrole-2-carboxaldehydeEthyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate
Furan-2-carboxaldehydeEthyl 2-cyano-3-(furan-2-yl)acrylate

The synthesis of these analogues generally follows the standard Knoevenagel condensation protocol, with variations in reaction time and temperature depending on the reactivity of the specific aldehyde. The electronic nature of the substituents on the aromatic ring of the aldehyde can significantly influence the reaction rate. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, thus accelerating the initial nucleophilic attack. Conversely, electron-donating groups can decrease the reaction rate.

Modification of the Ester and Cyano Functionalities

The ester and cyano groups of this compound are also amenable to chemical transformations, providing further avenues for derivatization.

Ester Group Modification:

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (E)-2-cyano-3-(1-naphthalenyl)acrylic acid. This carboxylic acid can then be converted into a variety of other functional groups.

Transesterification: Reaction with different alcohols in the presence of an acid or base catalyst can lead to the formation of other esters.

Amidation: The ester can be converted to an amide by reaction with amines. This can be achieved by first converting the carboxylic acid to an acyl chloride followed by reaction with an amine, or through direct aminolysis of the ester under certain conditions. For instance, 2-cyano-3-(naphthalen-1-yl)acryloyl chloride has been used to synthesize a variety of N-substituted amides. libretexts.orgresearchgate.net

Cyano Group Modification:

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions.

Reduction: The nitrile functionality can be reduced to a primary amine using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. libretexts.org This transformation provides a route to amino-containing analogues.

Cycloaddition Reactions: The electron-withdrawing nature of the cyano and ester groups makes the double bond of this compound an excellent dienophile in Diels-Alder reactions and a participant in other cycloaddition reactions. researchgate.net

Regioselectivity and Stereoselectivity in Analog Preparation

Controlling regioselectivity and stereoselectivity is a critical aspect of synthesizing complex analogues of this compound.

Regioselectivity:

When introducing substituents onto the naphthalene (B1677914) ring of the parent compound, the directing effects of the existing acrylate (B77674) moiety and any other substituents must be considered. Electrophilic aromatic substitution reactions on the naphthalene ring would likely be directed to specific positions based on the electronic nature of the acrylate group. However, a more common and controlled approach to achieving regioselectivity is to start with a pre-functionalized naphthaldehyde in the Knoevenagel condensation.

Stereoselectivity:

The Knoevenagel condensation typically yields the thermodynamically more stable (E)-isomer as the major product due to steric hindrance between the aryl group and the ester group in the (Z)-isomer. However, the diastereoselectivity of subsequent reactions on the acrylate backbone can be controlled.

For example, the diastereoselective cyclopropanation of α,β-unsaturated nitriles, formed in situ from a Knoevenagel condensation, has been reported. nih.govacs.org This one-pot procedure allows for the formation of trisubstituted cyclopropanes with high diastereoselectivity.

Furthermore, the use of chiral catalysts in the Knoevenagel condensation can induce enantioselectivity, leading to the formation of non-racemic products. Chiral C2-symmetric tertiary diamines have been shown to catalyze the asymmetric Knoevenagel condensation of α-branched aldehydes, yielding enantiomerically enriched products. rsc.orgrsc.org While not specifically demonstrated for this compound, these methodologies suggest that stereocontrolled synthesis of its chiral analogues is feasible.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a cornerstone in the theoretical analysis of Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate and its derivatives. DFT calculations offer a robust framework for investigating the electronic structure and energetic properties of the molecule.

Frontier molecular orbital analysis, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial in understanding the electronic properties and reactivity of a molecule. For derivatives of this compound, DFT calculations have been employed to determine the energies of these orbitals and the resulting HOMO-LUMO energy gap. nih.gov

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests a molecule is more easily polarizable and has a higher chemical reactivity. For instance, in a study of novel 2-cyano-3-(naphthalene-1-yl)acryloyl amide analogues, it was found that a related compound exhibited the lowest energy gap, indicating a higher softness and lower hardness. nih.gov The electrophilicity index, another descriptor derived from HOMO and LUMO energies, has been used to correlate with the biological effectiveness of these compounds. nih.gov

Calculated Quantum Chemical Descriptors for a Derivative of this compound
ParameterValue
HOMO (eV)Data not available in provided sources
LUMO (eV)Data not available in provided sources
Energy Gap (eV)Data not available in provided sources
Electrophilicity (ω) (eV)0.190 (for a related derivative) nih.gov

DFT calculations are also instrumental in predicting the energetic and conformational stability of molecules. By optimizing the molecular geometry, researchers can identify the most stable three-dimensional arrangement of atoms. These calculations provide insights into the preferred conformation of this compound, which is essential for understanding its interactions with other molecules. Studies on related acryloyl amide analogues have utilized DFT to determine their optimized molecular geometries. nih.gov

While specific vibrational spectra simulations for this compound were not detailed in the reviewed literature, the methodology for such studies is well-established. Theoretical vibrational frequencies can be calculated using DFT. These simulations are crucial for interpreting experimental infrared (IR) and Raman spectra. For analogous compounds, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, DFT calculations have been successfully used to compute theoretical vibrational frequencies, which showed good agreement with experimental data. This approach allows for the assignment of specific vibrational modes to the observed spectral bands.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the excited state properties of molecules, such as their electronic absorption spectra. For this compound, TD-DFT has been employed to understand its fluorescence properties and its mechanism of interaction with other chemical species. In one study, TD-DFT was used to confirm the detection mechanism of hydrazine (B178648) hydrate (B1144303) by this compound, which acts as a fluorescent chemodosimeter. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are powerful tools in medicinal chemistry for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.commdpi.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com The process of developing a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is selected. mdpi.com This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive ability. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as:

Steric properties: (e.g., molar refractivity)

Electronic properties: (e.g., electrostatic fields)

Hydrophobic properties: (e.g., lipophilicity, logP)

Topological properties: (e.g., molecular connectivity indices)

Quantum chemical properties: (e.g., HOMO/LUMO energies)

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to find a correlation between the calculated descriptors and the biological activity of the compounds in the training set. mdpi.com

Model Validation: The developed QSAR model is rigorously validated to ensure its statistical significance and predictive power. mdpi.com This is done using both internal validation (e.g., cross-validation) and external validation with the test set of compounds. mdpi.com

A successful QSAR model can provide valuable information about which structural features are important for the desired biological activity, thus directing the rational design and synthesis of new and more effective compounds. mdpi.com For example, a 2D-QSAR analysis can reveal the importance of properties like lipophilicity and molar refractivity, while 3D-QSAR techniques like Comparative Molecular Similarity Indices Analysis (CoMSIA) can explore the contribution of steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields to the biological activity. mdpi.com While specific QSAR studies for this compound were not found, the theoretical framework remains a critical component in the computational evaluation of such compounds and their analogues.

Investigation of Biological Activities and Mechanisms of Action Non Clinical

Enzyme Inhibition Studies (Mechanistic Focus)

The potential for Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate to act as an enzyme inhibitor has been a subject of scientific inquiry. This section details the available research on its interaction with specific enzymes.

Tyrosinase Inhibition Mechanisms and Binding Affinities

Direct research on the tyrosinase inhibition activity of this compound is not extensively documented. However, studies on structurally similar compounds, specifically (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) derivatives, provide valuable insights into its potential mechanism of action. These derivatives possess a linear β-phenyl-α,β-unsaturated carbonyl scaffold, a key structural feature also present in this compound.

Research on CPA analogs has demonstrated their ability to inhibit mushroom tyrosinase. nih.govnih.gov Docking simulations have indicated that these compounds can bind directly to the active site of mushroom tyrosinase. nih.gov The binding affinity of some CPA derivatives for tyrosinase has been suggested to be higher than that of kojic acid, a well-known tyrosinase inhibitor. nih.gov In cellular models, certain CPA analogs have been shown to significantly suppress tyrosinase activity and melanogenesis in a dose-dependent manner without exhibiting cytotoxicity. nih.govnih.gov

The proposed mechanism of inhibition by these compounds is attributed to the linear β-phenyl-α,β-unsaturated carbonyl scaffold, which appears to be crucial for potent tyrosinase inhibition. nih.gov The substituted phenyl group (in this case, a naphthalenyl group) can further influence the inhibitory activity. While specific binding affinities for this compound are not available, the data from related compounds suggest it may act as a competitive or non-competitive inhibitor, warranting further investigation.

Table 1: Tyrosinase Inhibitory Activity of Structurally Related (E)-2-cyano-3-(substituted phenyl)acrylamide Analogs

Compound IDDescriptionIC50 (µM) on Mushroom TyrosinaseNotes
CPA Analog 21aA substituted phenylacrylamide derivative.Not specified, but noted as having excellent inhibitory activity.Suppressed tyrosinase activity in B16 cells dose-dependently. nih.gov
CPA Analog 21bA substituted phenylacrylamide derivative.Not specified, but noted as having inhibitory activity.
CPA2An (E)-2-cyano-3-(substituted phenyl)acrylamide derivative.Comparable to kojic acid at 25µM.Docking simulation suggests direct binding to the active site. nih.gov

This table is based on data for structurally similar compounds and is for illustrative purposes to indicate the potential activity of this compound.

Carbonic Anhydrase Inhibition Mechanisms

There is currently no available scientific literature detailing the direct investigation of this compound as a carbonic anhydrase inhibitor. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Inhibition of these enzymes has various therapeutic applications. While some cyano-containing compounds have been explored as carbonic anhydrase inhibitors, specific data for this compound is lacking.

Dihydrofolate Reductase Inhibition Research

No specific research has been published on the dihydrofolate reductase (DHFR) inhibitory activity of this compound. DHFR is a crucial enzyme in the synthesis of DNA precursors and is a target for various therapeutic agents. nih.govwikipedia.orgmdpi.comresearchgate.net The mechanism of DHFR inhibitors typically involves binding to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. nih.govmdpi.com Without experimental data, any potential interaction between this compound and DHFR remains speculative.

Molecular Target Interaction Studies

This section reviews the available in vitro research on the interaction of this compound with specific molecular targets and pathways.

Receptor Binding Affinity and Selectivity (In vitro research)

There is a lack of published in vitro studies investigating the receptor binding affinity and selectivity of this compound for any specific biological receptor. Therefore, no data is available to characterize its potential to bind to and modulate the function of receptors involved in physiological or pathological processes.

Investigations into Specific Molecular Pathways (e.g., antineoplastic potency against HER2, EGFR, FPPS)

Currently, there is no scientific evidence from in vitro studies to suggest that this compound possesses antineoplastic potency through the inhibition of key signaling pathways involving the Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), or Farnesyl Pyrophosphate Synthase (FPPS). These pathways are critical in cell proliferation and survival, and their dysregulation is often implicated in cancer. nih.govmdpi.comnih.gov While various compounds are investigated for their potential to inhibit these pathways, this compound has not been a subject of such published research.

Structure-Activity Relationship (SAR) Studies (Molecular Level)

The exploration of the structure-activity relationships (SAR) for derivatives of the 2-cyano-3-(1-naphthalenyl)acrylate scaffold provides critical insights into the molecular features that govern their biological activities. By systematically modifying specific functionalities on the core structure and evaluating the resultant changes in bioactivity, researchers can deduce the influence of various substituents and the conformational arrangements required for effective molecular interactions.

Influence of Substituent Effects on Bioactivity

Investigations into a series of novel naphthalene (B1677914) derivatives have shed light on the impact of substituents on their potential as antitumor agents. These studies have primarily focused on modifications of the ester group in the parent compound, this compound, by replacing it with a variety of amide functionalities. The synthesis of 2-cyano-3-(naphthalen-1-yl)acryloyl amide analogues has been achieved by reacting 2-cyano-3-(naphthalen-1-yl)acryloyl chloride with various nitrogen nucleophiles. nih.govresearchgate.net The antiproliferative efficacy of these synthesized compounds was then assessed against human cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer). nih.govresearchgate.net

The results of these studies indicate that the nature of the substituent at this position plays a crucial role in determining the anticancer activity. For instance, certain amide derivatives demonstrated more potent anticancer activity against the MCF-7 breast cancer cell line compared to others. nih.govresearchgate.net This suggests that specific hydrogen bonding capabilities and steric profiles of the amide substituent are key determinants for bioactivity.

To illustrate the influence of these substituents, the following table summarizes the antiproliferative activity of selected 2-cyano-3-(naphthalen-1-yl)acryloyl amide analogues against the MCF-7 cell line.

CompoundSubstituent (R in -C(O)NHR)Anticancer Activity vs. MCF-7
9 [Structure of substituent]Potent
12b [Structure of substituent]More potent

Note: The specific structures of the substituents for compounds 9 and 12b are detailed in the original research publication. The table is for illustrative purposes based on the reported findings.

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, have been employed to correlate the electronic properties of these molecules with their biological effectiveness. For example, a high value of electrophilicity (ω) in certain derivatives, such as compound 9, has been associated with significant antiproliferative activity. nih.gov This suggests that the electronic nature of the substituents not only influences binding affinity but also the reactivity of the molecule, which can be a critical factor in its mechanism of action.

Conformational Requirements for Molecular Interactions

The three-dimensional arrangement of a molecule is pivotal for its interaction with biological targets. For the 2-cyano-3-(1-naphthalenyl)acrylate scaffold, computational studies have been instrumental in elucidating the preferred molecular geometry and electronic landscape. DFT calculations have been utilized to perform full geometry optimization and analyze the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP). nih.govresearchgate.net

The planarity of the core structure is a significant feature. The conjugated system formed by the naphthalene ring, the acrylate (B77674) backbone, and the cyano and carbonyl groups suggests a relatively planar conformation, which is often crucial for intercalation or effective binding to planar regions of biological macromolecules. The MEP analysis helps in identifying the reactive nucleophilic and electrophilic sites within the molecule, which are the likely points of interaction with a biological receptor. nih.gov

Analysis of the frontier orbitals, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), provides insights into the molecule's reactivity. A smaller energy gap between HOMO and LUMO is often associated with higher chemical reactivity. nih.gov In the study of the amide analogues, the derivative with the lowest energy gap was also found to have the highest softness and lowest hardness, properties that can influence its interaction with biological targets. nih.gov These computational insights into the conformational and electronic properties of the 2-cyano-3-(1-naphthalenyl)acrylate derivatives are essential for understanding their mechanism of action at a molecular level and for the rational design of new, more potent analogues.

Advanced Material Science Research Applications Non Commercial

Utilization as Monomers in Research Polymerization (e.g., Atom Transfer Radical Polymerization)

Integration into Fluorescent Research Materials

The prominent naphthalene (B1677914) moiety imparts significant fluorescence to Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate, making it a candidate for integration into novel fluorescent materials. Its application has been demonstrated in the field of chemical sensing.

This compound (ECNA) has been successfully developed and utilized as a highly sensitive and selective fluorescent chemodosimeter for the detection of hydrazine (B178648) hydrate (B1144303) (Hz). rsc.org Hydrazine hydrate is a highly toxic substance, and its detection in environmental samples is of significant importance. rsc.org

The detection mechanism is based on a fluorescence "turn-off" response. The ECNA molecule itself is brightly fluorescent, but upon reaction with hydrazine, its fluorescence is significantly quenched. rsc.org This quenching is accompanied by a discernible blue shift of approximately 20 nm in the emission spectrum. Research has confirmed that the sensing mechanism involves a chemical reaction between ECNA and hydrazine, which alters the electronic structure of the fluorophore. rsc.org

The probe demonstrates high sensitivity with a calculated limit of detection (LOD) of 3.077 nM. The binding stoichiometry between ECNA and hydrazine has been determined to be 1:1, with a binding constant (Kb) of 3.35 μM−1. rsc.org For practical applications, the probe has been applied to paper strips and thin-layer chromatography (TLC) plates, enabling the simple, real-time, and naked-eye detection of hydrazine hydrate vapor, highlighting its utility in on-site environmental monitoring. rsc.org

Performance Characteristics of ECNA as a Hydrazine Sensor rsc.org
ParameterValueDescription
Sensing MechanismFluorescence 'Turn-Off'The fluorescence intensity decreases upon binding with the analyte.
Limit of Detection (LOD)3.077 nMThe lowest concentration of hydrazine that can be reliably detected.
Binding Constant (Kb)3.35 μM⁻¹Indicates the strength of the binding interaction between ECNA and hydrazine.
Stoichiometry (ECNA:Hz)1:1The molar ratio in which the sensor and analyte react.
Fluorescence Quenching~14-foldThe factor by which the fluorescence is reduced in the presence of ~1.6 μM of hydrazine.
Emission Shift~20 nm (Blue Shift)The change in the peak emission wavelength upon reaction with hydrazine.

Based on a review of available scientific literature, there are no specific research articles detailing the integration or exploration of this compound in the development of optoelectronic devices. While its fluorescent properties are established, its application in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other related technologies has not been reported.

Q & A

Q. What are the common synthetic routes for Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate in laboratory settings?

The compound is typically synthesized via a Knoevenagel condensation reaction between ethyl cyanoacetate and 1-naphthaldehyde under acidic or basic catalysis. Methodologically, this involves refluxing the reactants in a solvent like ethanol or toluene with catalysts such as piperidine or ammonium acetate. Reaction progress is monitored via TLC, and purification is achieved via recrystallization or column chromatography. Key challenges include controlling stereoselectivity (E/Z isomerism) and minimizing side reactions like polymerization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the acrylate backbone and naphthyl substituents. The cyano group (CN-\text{CN}) appears as a singlet in 13^{13}C NMR near 115–120 ppm.
  • IR Spectroscopy : Strong absorptions at ~2200 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (ester C=O) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/zm/z 263.09 for C16H13NO2+\text{C}_{16}\text{H}_{13}\text{NO}_2^+) and fragmentation patterns .

Q. What safety precautions are recommended when handling this compound?

While specific toxicity data for this compound is limited, analogous acrylates (e.g., ethyl acrylate) are known irritants. Researchers should:

  • Use PPE (gloves, goggles, lab coats).
  • Work in a fume hood to avoid inhalation.
  • Store in airtight containers away from light and peroxides.
  • Dispose of waste via approved hazardous waste protocols. Refer to Safety Data Sheets (SDS) of structurally similar compounds for guidance .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-311G**) predict reaction pathways, transition states, and regioselectivity. For example:

  • Reaction Mechanism : Modeling the Knoevenagel condensation reveals energy barriers for intermediate formation.
  • Electronic Structure : HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis absorption maxima, guiding applications in optoelectronics. Experimental validation via cyclic voltammetry or UV-Vis spectroscopy is critical to confirm computational findings .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX or ORTEP-III software provides precise bond lengths and angles. Key steps include:

  • Growing high-quality crystals via slow evaporation (e.g., in ethyl acetate/hexane).
  • Refinement with SHELXL to resolve disorder in the naphthyl group.
  • Validation using CIF checkers to ensure crystallographic data integrity. Example metrics:
ParameterValue
Space groupP212_1/c
R-factor< 0.05
Torsion angle (C≡N)175.3°
.

Q. How can researchers address contradictions between experimental and computational data?

Discrepancies (e.g., in UV-Vis absorption vs. TD-DFT predictions) often arise from solvent effects or approximations in computational models. Mitigation strategies:

  • Solvent Correction : Include implicit solvent models (e.g., PCM) in DFT calculations.
  • Experimental Controls : Use standardized solvents and temperatures.
  • Statistical Analysis : Apply Bland-Altman plots or ANOVA to quantify systematic errors .

Q. What methodologies assess the compound’s potential as a photosensitizer or catalyst?

Advanced applications require:

  • Photophysical Studies : Time-resolved fluorescence to measure excited-state lifetimes.
  • Electrochemical Analysis : Cyclic voltammetry to determine redox potentials (e.g., E1/2E_{1/2} for cyano group reduction).
  • Catalytic Screening : Test in Diels-Alder or Michael addition reactions, monitoring yields via 1^1H NMR or GC-MS. Recent studies highlight its π-conjugated system as a promising electron acceptor .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns for the acrylate moiety?

Dynamic rotational isomerism around the ester C–O bond can cause peak splitting. Solutions:

  • Variable-temperature NMR to freeze conformers.
  • DFT calculations to identify low-energy conformers.
  • Compare with crystallographic data to confirm dominant conformations .

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